![molecular formula C15H25N3O3S B2834982 3-Tert-butyl-6-[(1-methylsulfonylpiperidin-4-yl)methoxy]pyridazine CAS No. 2309188-45-0](/img/structure/B2834982.png)
3-Tert-butyl-6-[(1-methylsulfonylpiperidin-4-yl)methoxy]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tert-butyl-6-[(1-methylsulfonylpiperidin-4-yl)methoxy]pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. This compound is a pyridazine derivative that has been synthesized using a specific method.
Wirkmechanismus
The mechanism of action of 3-Tert-butyl-6-[(1-methylsulfonylpiperidin-4-yl)methoxy]pyridazine involves the inhibition of specific enzymes. This compound has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, which play a critical role in various cellular processes. The inhibition of these enzymes can lead to the suppression of cancer cell growth and the development of new drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Tert-butyl-6-[(1-methylsulfonylpiperidin-4-yl)methoxy]pyridazine are not fully understood. However, studies have shown that this compound has inhibitory effects on specific enzymes, which can lead to the suppression of cancer cell growth. Additionally, this compound has been shown to have potential applications in medical imaging.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 3-Tert-butyl-6-[(1-methylsulfonylpiperidin-4-yl)methoxy]pyridazine in lab experiments is its potential as a drug development candidate. This compound has been shown to exhibit inhibitory effects on specific enzymes, making it a potential candidate for drug development. Additionally, this compound has been used in the development of new imaging agents for medical imaging.
However, there are also limitations to using this compound in lab experiments. One of the limitations is its potential toxicity. This compound has been shown to exhibit toxic effects on certain cells, which can limit its use in certain applications. Additionally, this compound may not be effective in all cases, and further research is needed to determine its potential applications fully.
Zukünftige Richtungen
There are several future directions for research on 3-Tert-butyl-6-[(1-methylsulfonylpiperidin-4-yl)methoxy]pyridazine. One of the significant areas of research is in the development of new drugs. This compound has been shown to exhibit inhibitory effects on specific enzymes, making it a potential candidate for drug development. Additionally, further research is needed to determine the full extent of its potential applications in medical imaging.
Another area of future research is in the study of the toxicity of this compound. Further research is needed to determine the potential toxic effects of this compound on various cells and tissues. Additionally, further research is needed to determine the potential side effects of this compound and its safety profile.
Conclusion
3-Tert-butyl-6-[(1-methylsulfonylpiperidin-4-yl)methoxy]pyridazine is a pyridazine derivative that has potential applications in various research areas. This compound has been shown to exhibit inhibitory effects on specific enzymes, making it a potential candidate for drug development. Additionally, this compound has been used in the development of new imaging agents for medical imaging. However, further research is needed to determine the full extent of its potential applications and its safety profile.
Synthesemethoden
The synthesis of 3-Tert-butyl-6-[(1-methylsulfonylpiperidin-4-yl)methoxy]pyridazine involves the reaction of tert-butyl 6-bromo-3-(hydroxymethyl)pyridazine-4-carboxylate with 1-methylsulfonylpiperidine in the presence of a base. The reaction takes place in an organic solvent at room temperature, and the product is obtained after purification using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
3-Tert-butyl-6-[(1-methylsulfonylpiperidin-4-yl)methoxy]pyridazine has potential applications in various research areas. One of the significant areas of research is in the development of new drugs. This compound has been shown to exhibit inhibitory effects on specific enzymes, making it a potential candidate for drug development. Additionally, this compound has been used in the development of new imaging agents for medical imaging.
Eigenschaften
IUPAC Name |
3-tert-butyl-6-[(1-methylsulfonylpiperidin-4-yl)methoxy]pyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3S/c1-15(2,3)13-5-6-14(17-16-13)21-11-12-7-9-18(10-8-12)22(4,19)20/h5-6,12H,7-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVLHVMJMYXMNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-6-[(1-methanesulfonylpiperidin-4-yl)methoxy]pyridazine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.